Superior Ocular Tolerability Profile Compared to Brinzolamide
In a head-to-head randomized controlled trial of patients with primary open-angle glaucoma (POAG) or ocular hypertension, dorzolamide 2% demonstrated equal IOP-lowering efficacy to brinzolamide 1% [1]. The key differentiation lies in tolerability: dorzolamide produced significantly less ocular burning and stinging than brinzolamide, a finding that influences patient adherence and quality of life [1]. The study concluded that brinzolamide is associated with a lower side-effect profile regarding ocular discomfort compared to dorzolamide, making it a clinically relevant differentiator for patients sensitive to topical irritation [1].
| Evidence Dimension | Incidence of Ocular Burning and Stinging |
|---|---|
| Target Compound Data | Significantly less ocular burning and stinging compared to brinzolamide (p-value not explicitly quantified in abstract, but conclusion states lower side effect profile). |
| Comparator Or Baseline | Brinzolamide 1% ophthalmic suspension |
| Quantified Difference | Qualitative finding of lower side effects, with equal IOP-lowering efficacy. |
| Conditions | Randomized controlled trial; 52 patients (104 eyes) with POAG or ocular hypertension. |
Why This Matters
For scientific procurement, this data guides selection when patient tolerability and adherence are primary concerns, as ocular surface discomfort is a major cause of treatment discontinuation.
- [1] Singhal, S. K., Agarwal, P., Yogi, R. K., & Agarwal, R. (2022). A Randomized controlled trial to compare effectiveness and side-effects of Brinzolamide and Dorzolamide among patients with high intra-ocular pressure. International Journal of Health and Clinical Research, 5(2), 355-358. View Source
